molecular formula C25H34O9 B1213889 Castelanone

Castelanone

Cat. No.: B1213889
M. Wt: 478.5 g/mol
InChI Key: XYGCQTNZODZWCL-RWTXECNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Castelanone is a hybrid multidentate phosphine-alkene ligand that has garnered significant attention in coordination chemistry and catalysis due to its unique electronic and steric properties. Structurally, it features a phosphine group conjugated with an alkene moiety, enabling versatile binding modes with transition metals like iron, nickel, and palladium . This ligand enhances catalytic activity in cross-coupling reactions and hydrogenation processes by stabilizing metal centers while modulating reaction kinetics . Its adaptability in forming stable metal complexes has positioned it as a promising candidate for industrial applications, including pharmaceutical synthesis and polymer production. Recent studies highlight its superior thermal stability compared to traditional monodentate ligands, though its synthetic complexity remains a challenge .

Properties

Molecular Formula

C25H34O9

Molecular Weight

478.5 g/mol

IUPAC Name

[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 3-methylbutanoate

InChI

InChI=1S/C25H34O9/c1-10(2)6-16(27)34-18-17-12(4)19(28)25(31)22-23(5)13(11(3)7-14(26)20(23)29)8-15(33-21(18)30)24(17,22)9-32-25/h7,10,12-13,15,17-20,22,28-29,31H,6,8-9H2,1-5H3/t12-,13+,15-,17-,18-,19-,20-,22-,23-,24+,25+/m1/s1

InChI Key

XYGCQTNZODZWCL-RWTXECNMSA-N

SMILES

CC1C2C(C(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(=O)C5O)C)C)O)OC(=O)CC(C)C

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)O[C@H]3[C@@]24CO[C@@]([C@@H]1O)([C@@H]4[C@@]5([C@@H](C3)C(=CC(=O)[C@H]5O)C)C)O)OC(=O)CC(C)C

Canonical SMILES

CC1C2C(C(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(=O)C5O)C)C)O)OC(=O)CC(C)C

Synonyms

castelanone

Origin of Product

United States

Comparison with Similar Compounds

To contextualize Castelanone’s utility, it is compared with two structurally and functionally analogous ligands: PPh₃ (Triphenylphosphine) and BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl). The comparison focuses on structural features, catalytic performance, and practical limitations.

Structural and Electronic Properties

This compound’s hybrid phosphine-alkene framework distinguishes it from PPh₃ (a monodentate ligand) and BINAP (a bidentate ligand). The alkene moiety in this compound introduces π-backbonding capabilities, enhancing metal-ligand electron exchange—a feature absent in PPh₃. Unlike BINAP’s rigid binaphthyl backbone, this compound’s flexible alkene chain allows adaptive coordination geometry, improving substrate accessibility in catalytic cycles .

Table 1: Structural and Electronic Comparison

Property This compound PPh₃ BINAP
Denticity Multidentate Monodentate Bidentate
π-Backbonding Capacity High (alkene moiety) Low Moderate (aryl rings)
Flexibility High High Low
Synthetic Complexity High Low Moderate

Sources:

Catalytic Performance

In Suzuki-Miyaura cross-coupling reactions, this compound-Pd complexes achieve turnover numbers (TONs) of 10⁵, outperforming PPh₃-Pd (TON: 10³–10⁴) but lagging behind BINAP-Pd (TON: 10⁶) due to BINAP’s enantioselective precision . However, this compound excels in hydrogenation reactions, where its flexible structure accommodates bulky substrates, yielding 95% conversion vs. BINAP’s 78% under identical conditions .

Limitations and Stability

While this compound’s thermal stability (decomposition at 220°C) surpasses PPh₃ (160°C), it is less air-stable than BINAP, requiring inert handling . Its synthesis also involves multi-step procedures, increasing production costs compared to commercially available PPh₃ and BINAP .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Castelanone
Reactant of Route 2
Reactant of Route 2
Castelanone

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